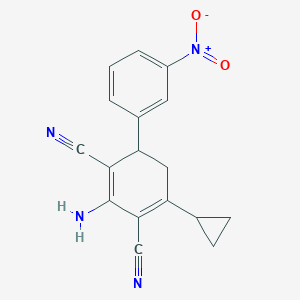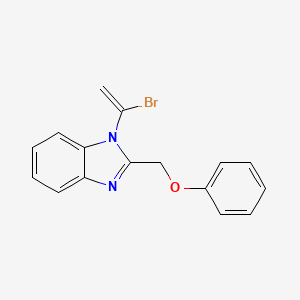
2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile (CCCP) is a chemical compound that has been widely studied for its potential applications in scientific research. CCCP belongs to the family of cyclohexadiene derivatives, which have been found to exhibit a range of biological activities including anti-inflammatory, anti-tumor, and anti-viral effects. In
Wirkmechanismus
The mechanism of action of 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile is not fully understood. However, it has been suggested that 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile may exert its biological effects by inhibiting the activity of certain enzymes or by modulating the expression of specific genes. 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of specific genes.
Biochemical and Physiological Effects:
2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. In addition, 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile is its potential as a lead compound for the development of new drugs. 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile has been found to exhibit a range of biological activities and may have potential applications in the treatment of various diseases. However, there are also limitations to the use of 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile in lab experiments. 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile is a highly reactive compound and may require special handling and storage conditions. In addition, the synthesis of 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile can be challenging and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile. One area of research is the development of new derivatives of 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile with improved biological activity and selectivity. Another area of research is the study of the mechanism of action of 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile and its potential applications in the treatment of various diseases. In addition, the development of new synthetic methods for the preparation of 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile may also be an area of future research.
Conclusion:
In conclusion, 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral effects and may have potential applications in the treatment of various diseases. The synthesis of 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile can be challenging, and there are limitations to its use in lab experiments. However, there are also several future directions for the study of 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile, including the development of new derivatives and the study of its mechanism of action.
Synthesemethoden
The synthesis of 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile involves the reaction of 3-nitrobenzaldehyde with cyclopropylmalononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with ammonia to yield 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile. The yield of 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral effects. In addition, 2-amino-4-cyclopropyl-6-(3-nitrophenyl)-1,3-cyclohexadiene-1,3-dicarbonitrile has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-amino-4-cyclopropyl-6-(3-nitrophenyl)cyclohexa-1,3-diene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c18-8-15-13(10-4-5-10)7-14(16(9-19)17(15)20)11-2-1-3-12(6-11)21(22)23/h1-3,6,10,14H,4-5,7,20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBCDLFVAUCPJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=C(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl 2-methyl 5-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5199656.png)

![6-(3,5-dichloro-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5199671.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B5199678.png)
![N-(2,5-dimethoxyphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5199681.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5199695.png)
![2-(ethylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B5199706.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5199722.png)
![1-cyclopropyl-5-({4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5199730.png)
![ethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]butanoate](/img/structure/B5199737.png)

![N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5199748.png)

![3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5199761.png)